molecular formula C16H17N3OS B6937280 N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide

N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B6937280
M. Wt: 299.4 g/mol
InChI Key: WWZFJYQQRMDROQ-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring, a benzothiazole moiety, and multiple methyl groups

Properties

IUPAC Name

N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-9-7-10(2)17-15(9)16(20)19(4)12-5-6-13-14(8-12)21-11(3)18-13/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZFJYQQRMDROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)N(C)C2=CC3=C(C=C2)N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor such as 2,4-pentanedione, the pyrrole ring can be synthesized via a Paal-Knorr reaction.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde.

    Coupling of the Two Fragments: The pyrrole and benzothiazole fragments are then coupled using a carboxylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atoms and the pyrrole ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups and the benzothiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,3,5-trimethyl-1H-pyrrole-2-carboxamide: Lacks the benzothiazole moiety, making it less complex and potentially less versatile in its applications.

    N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide: Similar but without the additional methyl groups, which may affect its reactivity and binding properties.

Uniqueness

N,3,5-trimethyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring and a benzothiazole moiety, along with multiple methyl groups. This structure provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.

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